molecular formula C6H14S3 B8612087 1,3-Propanedithiol, 2-ethyl-2-(mercaptomethyl)- CAS No. 121318-18-1

1,3-Propanedithiol, 2-ethyl-2-(mercaptomethyl)-

Cat. No. B8612087
M. Wt: 182.4 g/mol
InChI Key: AJHCCBBKTPDSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Propanedithiol, 2-ethyl-2-(mercaptomethyl)- is a useful research compound. Its molecular formula is C6H14S3 and its molecular weight is 182.4 g/mol. The purity is usually 95%.
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properties

CAS RN

121318-18-1

Product Name

1,3-Propanedithiol, 2-ethyl-2-(mercaptomethyl)-

Molecular Formula

C6H14S3

Molecular Weight

182.4 g/mol

IUPAC Name

2-ethyl-2-(sulfanylmethyl)propane-1,3-dithiol

InChI

InChI=1S/C6H14S3/c1-2-6(3-7,4-8)5-9/h7-9H,2-5H2,1H3

InChI Key

AJHCCBBKTPDSNT-UHFFFAOYSA-N

Canonical SMILES

CCC(CS)(CS)CS

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 3 was converted to the trithiol by reduction with lithium aluminum hydride. Under N2, compound 3 (1.0 g, 3.9 mmol) and LiAlH4 (0.89 g, 23.4 mmol) were added to a 50 mL three necked round bottom flask. After the reaction was cooled to −5° C., cold ethyl ether (30 mL) was added by syringe while stirring. The reaction continued stir for 3 h at −5° C., brought to room temperature and stirred overnight. Upon return, grey solids were present. The reaction was cooled then quenched by the slow addition of saturated ammonium chloride (20 mL). Solids were removed via vacuum filtration, and 2 M HCl (20 mL) was added to the mother liquor. The product, 4, was extracted into ethyl ether (3×50 mL), dried over anhydrous Na2SO4, filtered, and taken to dryness to yield a light yellow oil, which crystallized upon cooling. Yield: 584 mg, 82%. 1H NMR (CDCl3; 500 MHz) δ ppm: 0.82 (t, 3H, CH3), 1.18 (t, 3H, SH), 1.46 (q, 2H, CCH2), 2.58 (d, 6H, SCH2). 13C NMR (CDCl3; 125.8 MHz) δ ppm: 7.85 (CH3), 25.10 (CCH2), 28.80 (SCH2), 41.66 (C). ESI-MS (m/z) 181.12 (181.03 calcd for [M−H]− of [C6H14S3]).
Name
Compound 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
trithiol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
compound 3
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
0.89 g
Type
reactant
Reaction Step Four
[Compound]
Name
three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

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